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Compound of Interest

Compound Name: N-(2-Aminophenyl)acetamide

Cat. No.: B182732 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for N-(2-
Aminophenyl)acetamide and its precursors, 2-nitroaniline and acetic anhydride. The

information presented herein is intended to assist researchers in the identification,

characterization, and purity assessment of these compounds through objective experimental

data.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and

Mass Spectrometry) for N-(2-Aminophenyl)acetamide, 2-nitroaniline, and acetic anhydride.

This side-by-side comparison highlights the characteristic spectral features of each molecule,

facilitating their differentiation and the monitoring of the synthetic process.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
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Compound
Aromatic
Protons

Amine/Ami
de Protons

Methyl
Protons

Other
Protons

Solvent

N-(2-

Aminophenyl)

acetamide

7.42-7.23 (m,

4H)[1]

10.33 (s, 1H,

NH-amide),

4.80 (s, 2H, -

NH₂)

2.29 (s, 3H) - CDCl₃

2-Nitroaniline

8.12 (d, 1H),

7.36 (t, 1H),

6.81 (d, 1H),

6.70 (t, 1H)

6.1 (br s, 2H,

-NH₂)
- - CDCl₃[2]

Acetic

Anhydride
- - 2.26 (s, 6H) - Neat

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

Compound
Aromatic
Carbons

Carbonyl
Carbon

Methyl Carbon Solvent

N-(2-

Aminophenyl)ace

tamide

150.4, 137.1,

135.5, 134.4,

130.9, 129.3,

128.9, 128.8,

128.5[1]

169.0 25.6 CDCl₃

2-Nitroaniline

145.10, 135.65,

127.51, 126.46,

118.58, 114.39,

112.42, 110.75,

105.78

- - CDCl₃ / DMSO

Acetic Anhydride - ~167 ~22 CDCl₃

Table 3: FT-IR Spectroscopic Data (ν, cm⁻¹)
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Compound
N-H
Stretching

C=O
Stretching

N-O
Stretching
(NO₂)

C-H
Stretching

Other Key
Bands

N-(2-

Aminophenyl)

acetamide

~3400-3200

(amide &

amine)

~1660 (amide

I)
- ~3000-2850

~1600 (N-H

bend), ~1540

(amide II)

2-Nitroaniline

~3480, ~3370

(asymm. &

symm.)

-

~1507

(asymm.),

~1345

(symm.)

~3100-3000
~1628 (N-H

bend)

Acetic

Anhydride
-

~1820, ~1750

(anhydride)
- ~2960

~1050 (C-O

stretch)

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Ion [M]⁺ Key Fragment Ions

N-(2-Aminophenyl)acetamide 150 108, 92, 65

2-Nitroaniline 138 108, 92, 80, 65

Acetic Anhydride 102 60, 43 (base peak)

Experimental Protocols
Detailed methodologies for the synthesis of N-(2-Aminophenyl)acetamide and the acquisition

of the cited spectroscopic data are provided below.

Synthesis of N-(2-Aminophenyl)acetamide
The synthesis of N-(2-Aminophenyl)acetamide is a two-step process involving the acetylation

of 2-nitroaniline followed by the reduction of the nitro group.

Step 1: Synthesis of N-(2-nitrophenyl)acetamide

This procedure is adapted from the general method for the N-acetylation of anilines.
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In a round-bottom flask, dissolve 2-nitroaniline (1.0 eq) in glacial acetic acid.

Slowly add acetic anhydride (1.1 eq) to the solution while stirring.

Heat the reaction mixture at a gentle reflux for 1-2 hours, monitoring the reaction progress by

Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature and pour it into ice-cold

water with stirring.

The precipitated solid, N-(2-nitrophenyl)acetamide, is collected by vacuum filtration, washed

with cold water, and dried.

Step 2: Synthesis of N-(2-Aminophenyl)acetamide

This procedure is a standard method for the reduction of a nitro group to an amine using tin

and hydrochloric acid.

To a suspension of N-(2-nitrophenyl)acetamide (1.0 eq) in ethanol, add granulated tin (2.5-

3.0 eq).

Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

Continue refluxing for 2-3 hours until the reaction is complete (monitored by TLC).

Cool the reaction mixture and carefully neutralize it with a concentrated aqueous solution of

sodium hydroxide until the solution is basic.

The product, N-(2-Aminophenyl)acetamide, is then extracted with an organic solvent such

as ethyl acetate.

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is

removed under reduced pressure to yield the crude product.

The crude product can be purified by recrystallization.

Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a standard pulse sequence

on a 400 MHz or 500 MHz spectrometer. The chemical shifts are reported in parts per million

(ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum using a proton-decoupled

pulse sequence. The chemical shifts are reported in ppm relative to the solvent peak, which

is referenced to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For solid samples, a small amount of the compound is ground with

potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast

from a solution onto a salt plate (e.g., NaCl or KBr). Liquid samples can be analyzed as a

thin film between two salt plates.

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹ using an FT-IR

spectrometer. The data is presented as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of the sample is introduced into the mass

spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or

liquid chromatography (LC).

Ionization: Electron Ionization (EI) is a common method for volatile compounds. Electrospray

Ionization (ESI) is often used for less volatile or thermally labile compounds.

Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio

(m/z). The resulting mass spectrum plots the relative abundance of ions versus their m/z

values.

Visualizations
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The following diagrams illustrate the experimental workflow and the structural relationships of

the compounds.

Synthesis
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Caption: Experimental workflow for the synthesis and analysis.
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Spectroscopic Data
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Caption: Structural relationships and spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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